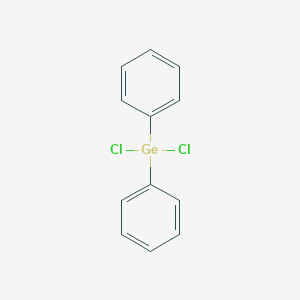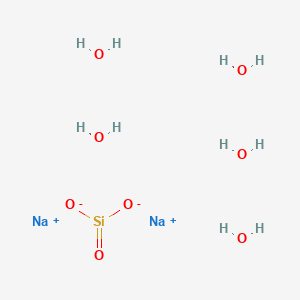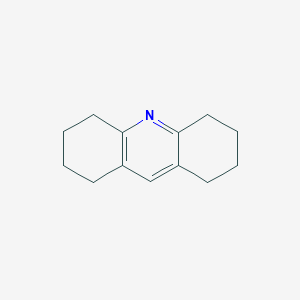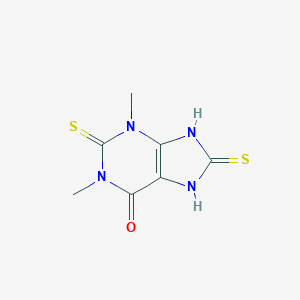
Acorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acorone, also known as acorone hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. Acorone is a member of the benzofuran class of compounds and has been found to possess a wide range of pharmacological properties.
Aplicaciones Científicas De Investigación
Stereochemistry Analysis
Acorone's stereochemistry was detailed in an X-ray crystal-structure analysis, revealing its cyclohexane ring adopts a chair conformation, a significant finding in organic chemistry (McEachan, McPhail, & Sim, 1966).
Synthesis Methodologies
Several studies have focused on the synthesis of acorone. A new strategy for constructing spiro[4,5]decanes, a core structure in acorone, was developed (Biju & Rao, 1999). Another approach involved spirocyclopentannulation of cyclic ketones for acorone synthesis (Srikrishna, Kumar, & Viswajanani, 1996). Additionally, an efficient methodology for constructing spiro[4.5]decanes was described, contributing to acorone synthesis (Biju, Pramod, & Rao, 2003).
Chemical Composition Analysis
The chemical composition of Acorus calamus, related to acorone, was investigated. Essential oils including acorenone and iso-acorone were analyzed (Marongiu, Piras, Porcedda, & Scorciapino, 2005).
Photophysical Characterization
Acridonylalanine (Acd), related to acorone, was studied for its potential in fluorescence spectroscopy. Synthesis and photophysical characterization of Acd core derivatives were performed, providing insights into its application in peptides and proteins (Sungwienwong et al., 2018).
Propiedades
Número CAS |
10121-28-5 |
|---|---|
Nombre del producto |
Acorone |
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(1S,4R,5S,8R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]decane-3,9-dione |
InChI |
InChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1 |
Clave InChI |
AGUISGUERLMHFF-PKIAMQTDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@]2(CC1=O)[C@H](CC(=O)[C@@H]2C(C)C)C |
SMILES |
CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C |
SMILES canónico |
CC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



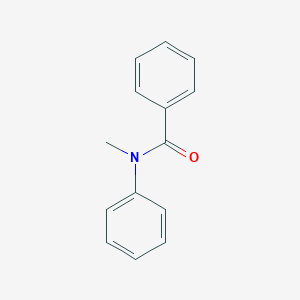
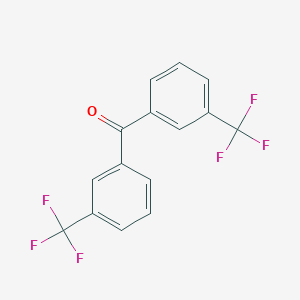
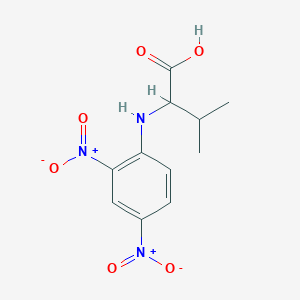
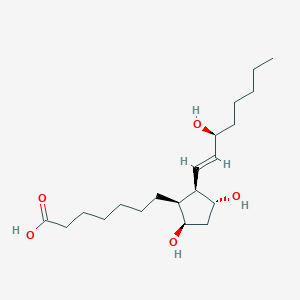
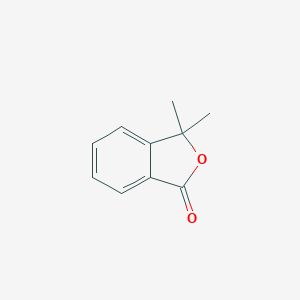
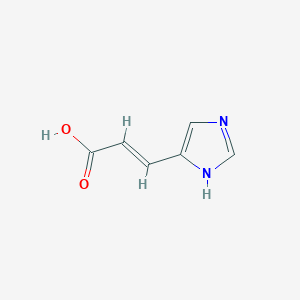
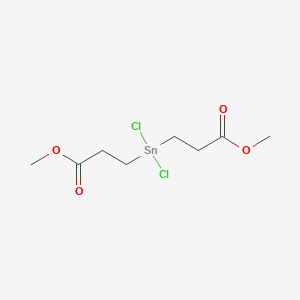
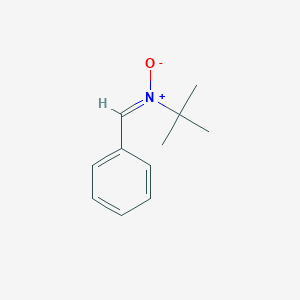
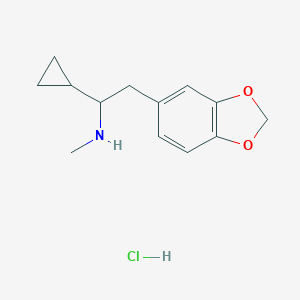
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)
